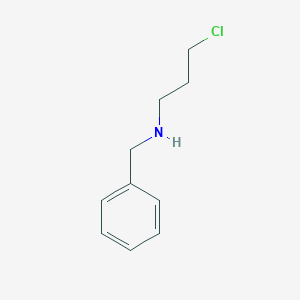
N-benzyl-3-chloropropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-3-chloropropan-1-amine is an organic compound with the molecular formula C10H14ClN. It is a member of the benzylamine family, characterized by the presence of a benzyl group attached to an amine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-benzyl-3-chloropropan-1-amine can be synthesized through several methods. One common approach involves the reaction of benzylamine with 3-chloropropyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and solvents may be used to enhance the reaction rate and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
N-benzyl-3-chloropropan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The amine group can be oxidized to form corresponding amides or imines.
Reduction Reactions: The compound can be reduced to form secondary or tertiary amines
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used
Major Products Formed
Substitution: Formation of N-benzyl-N-(3-azidopropyl)amine or N-benzyl-N-(3-thiocyanatopropyl)amine.
Oxidation: Formation of N-benzyl-N-(3-chloropropyl)amide.
Reduction: Formation of N-benzyl-N-(3-aminopropyl)amine
Applications De Recherche Scientifique
N-benzyl-3-chloropropan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N-benzyl-3-chloropropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-benzyl-N-(3-aminopropyl)amine
- N-benzyl-N-(3-azidopropyl)amine
- N-benzyl-N-(3-thiocyanatopropyl)amine
Uniqueness
N-benzyl-3-chloropropan-1-amine is unique due to its specific reactivity and the presence of both benzyl and chloropropyl groups. This combination allows for versatile chemical modifications and applications in various fields .
Propriétés
Numéro CAS |
42245-33-0 |
|---|---|
Formule moléculaire |
C10H14ClN |
Poids moléculaire |
183.68g/mol |
Nom IUPAC |
N-benzyl-3-chloropropan-1-amine |
InChI |
InChI=1S/C10H14ClN/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2 |
Clé InChI |
MRBBWZVZGJDZBI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNCCCCl |
SMILES canonique |
C1=CC=C(C=C1)CNCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


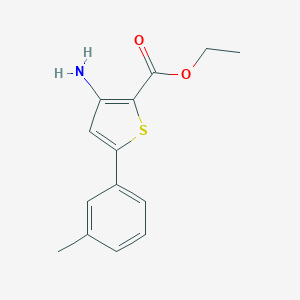
![2-{[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B511021.png)
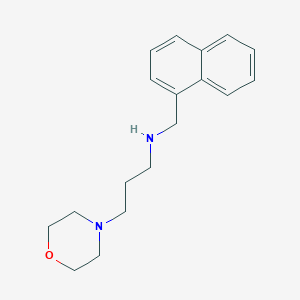

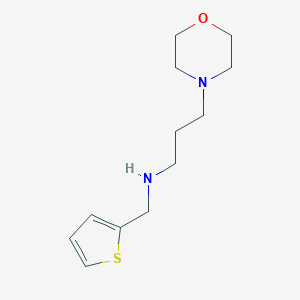
![3-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-ol](/img/structure/B511055.png)
![[(2-chloro-6-fluorophenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B511058.png)

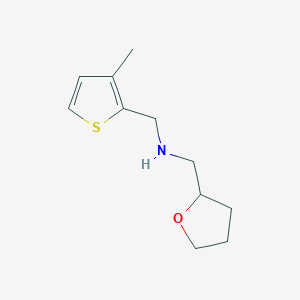
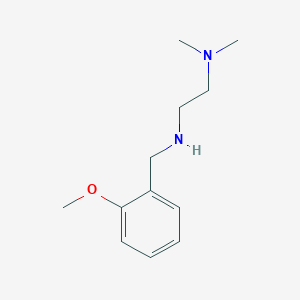
![Diethyl-(4-{[(pyridin-3-ylmethyl)-amino]-methyl}-phenyl)-amine](/img/structure/B511065.png)
![{4-[(4-Methoxy-benzylamino)-methyl]-phenyl}-dimethyl-amine](/img/structure/B511066.png)
![1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol](/img/structure/B511085.png)
![4-[[(4-methoxyphenyl)methylamino]methyl]benzoic Acid](/img/structure/B511090.png)
